molecular formula C6H14ClNO2 B12966359 (S)-2-Aminohexanoic acid hydrochloride

(S)-2-Aminohexanoic acid hydrochloride

Cat. No.: B12966359
M. Wt: 167.63 g/mol
InChI Key: GJVQLAKDPRPPTP-JEDNCBNOSA-N
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Description

(S)-2-Aminohexanoic acid hydrochloride, also known as L-lysine hydrochloride, is an essential amino acid derivative. It is a white crystalline powder that is highly soluble in water. This compound plays a crucial role in various biological processes, including protein synthesis, enzyme function, and hormone production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminohexanoic acid hydrochloride typically involves the fermentation of carbohydrates using bacterial strains such as Corynebacterium glutamicum. The fermentation process produces L-lysine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid. The reaction conditions include maintaining a pH of around 5.5 to 6.0 and a temperature of approximately 30°C.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain the pure hydrochloride salt. The final product is then dried and packaged for commercial use.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Aminohexanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol group.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Produces alcohol derivatives.

    Substitution: Produces various substituted amino acids.

Scientific Research Applications

(S)-2-Aminohexanoic acid hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Plays a role in studying protein structure and function.

    Medicine: Used in the formulation of nutritional supplements and as a therapeutic agent for treating lysine deficiency.

    Industry: Employed in the production of animal feed, pharmaceuticals, and cosmetics.

Mechanism of Action

The mechanism of action of (S)-2-Aminohexanoic acid hydrochloride involves its incorporation into proteins during translation. It interacts with ribosomes and transfer RNA (tRNA) to facilitate the addition of lysine residues to growing polypeptide chains. This process is essential for the proper folding and function of proteins. Additionally, lysine residues can undergo post-translational modifications, such as acetylation and methylation, which regulate protein activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • L-arginine hydrochloride
  • L-ornithine hydrochloride
  • L-histidine hydrochloride

Uniqueness

(S)-2-Aminohexanoic acid hydrochloride is unique due to its essential role in human nutrition and its involvement in various metabolic pathways. Unlike other amino acids, lysine cannot be synthesized by the human body and must be obtained through diet or supplementation. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(2S)-2-aminohexanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

GJVQLAKDPRPPTP-JEDNCBNOSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)N.Cl

Canonical SMILES

CCCCC(C(=O)O)N.Cl

Origin of Product

United States

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